molecular formula C16H19NO4 B495140 2-{[(3-Acetylphenyl)amino]-carbonyl}cyclohexanecarboxylic acid CAS No. 331987-27-0

2-{[(3-Acetylphenyl)amino]-carbonyl}cyclohexanecarboxylic acid

Cat. No.: B495140
CAS No.: 331987-27-0
M. Wt: 289.33g/mol
InChI Key: MLPFDTLCMOBABK-UHFFFAOYSA-N
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Description

2-{[(3-Acetylphenyl)amino]-carbonyl}cyclohexanecarboxylic acid is a chemical compound with the molecular formula C16H19NO4 It is known for its unique structure, which includes a cyclohexane ring substituted with a carboxylic acid group and a 3-acetylphenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Acetylphenyl)amino]-carbonyl}cyclohexanecarboxylic acid typically involves the reaction of cyclohexanecarboxylic acid with 3-acetylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is scaled up to accommodate the production demands, and additional purification steps, such as recrystallization or chromatography, are employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Acetylphenyl)amino]-carbonyl}cyclohexanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents such as nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-{[(3-Acetylphenyl)amino]-carbonyl}cyclohexanecarboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{[(3-Acetylphenyl)amino]-carbonyl}cyclohexanecarboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-acetylanilino)carbonyl]cyclohexanecarboxylic acid
  • 2-[(3-acetylphenyl)amino]cyclohexanecarboxylic acid

Uniqueness

2-{[(3-Acetylphenyl)amino]-carbonyl}cyclohexanecarboxylic acid is unique due to its specific substitution pattern and the presence of both a carboxylic acid and a carbamoyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications.

Properties

IUPAC Name

2-[(3-acetylphenyl)carbamoyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-10(18)11-5-4-6-12(9-11)17-15(19)13-7-2-3-8-14(13)16(20)21/h4-6,9,13-14H,2-3,7-8H2,1H3,(H,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPFDTLCMOBABK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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